2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate is a chemical compound belonging to the class of anthraquinones. It is characterized by the presence of two hydroxy groups at positions 4 and 5, and a keto group at position 10 on the anthracene ring. This compound is an intermediate in the biosynthesis of nogalamycin, a potent antibiotic produced by the bacterium Streptomyces nogalater .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate typically involves the acylation of 2-(4,5-dihydroxy-9,10-dihydroanthracen-2-yl)ethanol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of the ethanol derivative and the acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve the fermentation of Streptomyces nogalater followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of the desired compound, and the extraction involves solvent extraction techniques to isolate the compound from the fermentation broth .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of acetylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of nogalamycin, an antibiotic.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate involves its interaction with molecular targets in bacterial cells. It inhibits the synthesis of nucleic acids by intercalating into DNA, thereby preventing replication and transcription. This leads to the inhibition of bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-deoxynogalonic acid: A similar compound with a similar structure but different functional groups.
9,10-Dihydroxyanthracene: Another anthraquinone derivative with similar chemical properties
Uniqueness
2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate is unique due to its specific functional groups and its role as an intermediate in the biosynthesis of nogalamycin. Its unique structure allows it to participate in specific chemical reactions and biological processes that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
52924-61-5 |
---|---|
Molekularformel |
C18H16O5 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2-(4,5-dihydroxy-10-oxo-9H-anthracen-2-yl)ethyl acetate |
InChI |
InChI=1S/C18H16O5/c1-10(19)23-6-5-11-7-13-9-12-3-2-4-14(20)16(12)18(22)17(13)15(21)8-11/h2-4,7-8,20-21H,5-6,9H2,1H3 |
InChI-Schlüssel |
ALFBNAIYPUPBOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.